
3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and in this case, the molecule features additional diethylamino groups, which may influence its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex, involving multiple steps and the careful selection of starting materials and reagents. For example, the synthesis of chiral 1,3-amino sulfonamides, as described in one study, involves starting from (-)-cis-2-benzamidocyclohexanecarboxylic acid and leads to ligands that can be used for catalytic enantioselective reactions . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies may be employed, such as the use of superacid chemistry for introducing halogen atoms or substituents on the sulfonamide backbone .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly affect their chemical properties and interactions. For instance, the presence of halogen atoms in the β position of the sulfonamide function has been shown to strongly favor inhibition of certain enzymes . The molecular structure, including the arrangement of functional groups and the overall geometry, can also influence the compound's ability to form hydrogen bonds and participate in other intermolecular interactions, as seen in the crystal structures of related compounds .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, often facilitated by their functional groups. For example, chiral 1,3-amino sulfonamides have been used as ligands in the catalytic addition of diethylzinc to aldehydes, leading to the formation of secondary alcohols with high enantioselectivity . The presence of amino and sulfonamide groups in these compounds can also influence their reactivity and the stereochemical outcome of the reactions they are involved in.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and the ability to form crystals with specific packing arrangements. For instance, the presence of intramolecular hydrogen bonding and the planarity of the molecules can affect the compound's crystalline structure and stability . Additionally, the substitution pattern on the sulfonamide can impact its biological activity, as seen in the potent Class III antiarrhythmic activity of certain sulfonamide derivatives .
科学的研究の応用
Carbonic Anhydrase Inhibition in Tumor Therapy
3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide, as part of the sulfonamide group, has been studied for its potential in inhibiting carbonic anhydrase IX, a tumor-associated isozyme. This inhibition has implications for antitumor therapy, with research revealing that some sulfonamides show potent inhibitory activity against carbonic anhydrase IX, suggesting potential as antitumor agents (Ilies et al., 2003).
Antimicrobial Applications
The sulfonamide group, to which this compound belongs, is noted for its presence in sulfonamide antibacterials. These compounds act as inhibitors of tetrahydropteroic acid synthetase and demonstrate significant antimicrobial activity. Despite concerns about hypersensitivity, the sulfonamide group remains a crucial element in the design of antimicrobial agents (Kalgutkar, Jones, & Sawant, 2010).
Synthesis of Organosulfur Compounds
Research into the synthesis of organosulfur compounds, which include sulfenamides, sulfinamides, and sulfonamides, highlights the relevance of compounds like this compound in medical chemistry. Their role as building blocks in drug design is underscored by the development of efficient, environmentally friendly methods for their synthesis, demonstrating their widespread applications in pharmaceuticals (Cao et al., 2021).
Designing New Class III Electrophysiological Agents
The structural analogs of this compound have been investigated for their potential in cardiac electrophysiological activity, specifically as class III agents. This research provides insights into the potential cardiac applications of these compounds (Morgan et al., 1990).
Molecular Structure and Acidity Study
The molecular structure and gas-phase acidity of various biologically active sulfonamides, including compounds similar to this compound, have been theoretically studied. This research is crucial for understanding the pharmaceutical and biological activities of these compounds (Remko, 2003).
特性
IUPAC Name |
3-amino-4-(diethylamino)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-5-16(6-2)14-10-9-12(11-13(14)15)20(18,19)17(7-3)8-4/h9-11H,5-8,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINICEJHAULPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

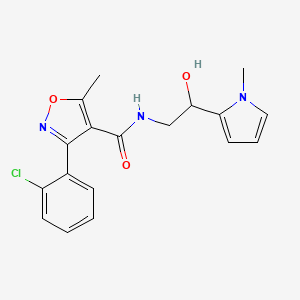
![Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2537593.png)
![9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2537596.png)
![Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2537597.png)
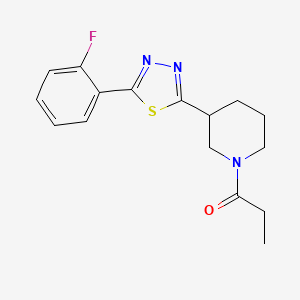
![Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate](/img/structure/B2537600.png)
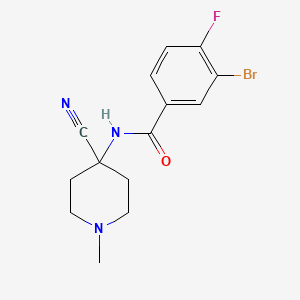
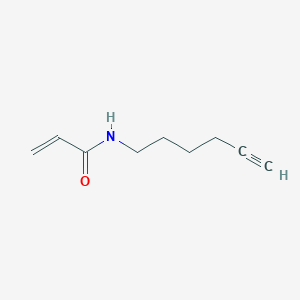
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2537606.png)
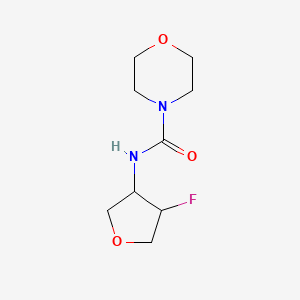

![N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2537610.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2537611.png)
![cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione](/img/structure/B2537612.png)